Ethyl diethylcarbamate Ethyl diethylcarbamate
Brand Name: Vulcanchem
CAS No.: 3553-80-8
VCID: VC7969852
InChI: InChI=1S/C7H15NO2/c1-4-8(5-2)7(9)10-6-3/h4-6H2,1-3H3
SMILES: CCN(CC)C(=O)OCC
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

Ethyl diethylcarbamate

CAS No.: 3553-80-8

Cat. No.: VC7969852

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl diethylcarbamate - 3553-80-8

Specification

CAS No. 3553-80-8
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name ethyl N,N-diethylcarbamate
Standard InChI InChI=1S/C7H15NO2/c1-4-8(5-2)7(9)10-6-3/h4-6H2,1-3H3
Standard InChI Key VAJCYQHLYBTSHG-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)OCC
Canonical SMILES CCN(CC)C(=O)OCC

Introduction

Physicochemical Properties

The physicochemical profile of ethyl diethylcarbamate is critical for understanding its behavior in industrial and laboratory settings. Key properties, derived from experimental estimates, include:

PropertyValue
Melting Point10.63°C (estimate)
Boiling Point228.04°C (estimate)
Density0.9441 g/cm³ (estimate)
Refractive Index1.4206 (estimate)
Molecular FormulaC7H15NO2\text{C}_7\text{H}_{15}\text{NO}_2

These properties suggest a liquid state at room temperature with moderate volatility. The relatively low density and refractive index align with trends observed in aliphatic carbamates, where increased alkyl chain length reduces polarity .

Synthesis and Manufacturing Processes

While direct synthesis protocols for ethyl diethylcarbamate are sparsely documented, analogous carbamates are typically synthesized via reactions between amines and chloroformates or through transesterification. For example, lead ethyl dithiocarbamate complexes are prepared by substituting sodium in sodium ethyl carbamate with lead acetate . Extending this methodology, ethyl diethylcarbamate could theoretically be synthesized via the reaction of diethylamine with ethyl chloroformate:

(C2H5)2NH+ClCOOC2H5(C2H5)2NCOOC2H5+HCl\text{(C}_2\text{H}_5\text{)}_2\text{NH} + \text{ClCOOC}_2\text{H}_5 \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{NCOOC}_2\text{H}_5 + \text{HCl}

Applications and Uses

Carbamates are versatile intermediates in organic synthesis. Ethyl diethylcarbamate’s potential applications may include:

  • Polymer Production: As a monomer or crosslinking agent in polyurethanes or polycarbonates, leveraging its carbamate group’s reactivity .

  • Pharmaceutical Intermediates: Carbamates are pivotal in prodrug design, though ethyl diethylcarbamate’s bioactivity remains unexplored .

  • Coordination Chemistry: Its structure suggests utility in metal-organic frameworks (MOFs), similar to lead ethyl dithiocarbamates used in nanocube synthesis .

Recent Research and Developments

Recent advances in carbamate chemistry emphasize sustainable synthesis routes. For instance, diethyl carbonate (DEC)—a related compound—is now produced via CO2_2 ethanolysis, reducing reliance on toxic phosgene . Applying similar catalysis strategies to ethyl diethylcarbamate could enhance its industrial viability. Additionally, computational studies predicting its environmental persistence and biodegradability are critical future research directions.

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